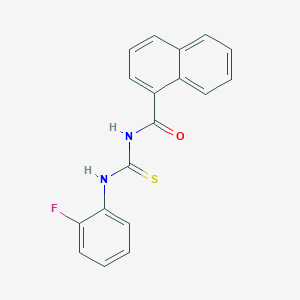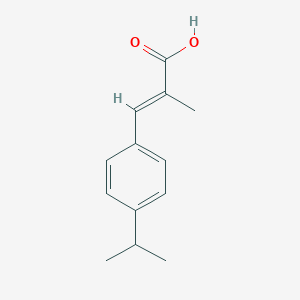![molecular formula C16H19NO4S B253214 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide, also known as TMEB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. TMEB belongs to the class of compounds known as benzamides, which have been shown to have various biological activities. In
作用機序
The mechanism of action of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has also been shown to inhibit the migration of immune cells such as neutrophils and macrophages. In animal models, 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been shown to reduce inflammation and pain in a dose-dependent manner.
実験室実験の利点と制限
One advantage of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide is its potential as a therapeutic agent for inflammatory diseases and cancer. 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been shown to have anti-inflammatory and anticancer properties in vitro and in vivo, making it a promising candidate for further study. However, one limitation of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has not been extensively studied for its pharmacokinetic properties, which may affect its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the study of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide. One area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the optimal dose and administration route for 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide in these conditions. Another area of interest is the development of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide analogs with improved solubility and pharmacokinetic properties. Additionally, 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide could be studied in combination with other therapeutic agents to determine its potential as a synergistic treatment for cancer.
合成法
The synthesis of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide involves a multistep process that starts with the reaction between 2-thiophenemethanol and 3,4,5-trimethoxybenzoyl chloride to form 3,4,5-trimethoxy-N-(2-thienylmethyl)benzamide. This intermediate is then reacted with ethyl magnesium bromide to produce the final product, 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide. The synthesis method has been optimized to improve the yield and purity of the product.
科学的研究の応用
3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been studied for its potential therapeutic properties in various scientific research applications. One area of interest is its anti-inflammatory activity. 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, suggesting that it may have potential as a treatment for inflammatory diseases. Additionally, 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been studied for its potential as an anticancer agent. Studies have shown that 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
製品名 |
3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide |
|---|---|
分子式 |
C16H19NO4S |
分子量 |
321.4 g/mol |
IUPAC名 |
3,4,5-trimethoxy-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C16H19NO4S/c1-19-13-9-11(10-14(20-2)15(13)21-3)16(18)17-7-6-12-5-4-8-22-12/h4-5,8-10H,6-7H2,1-3H3,(H,17,18) |
InChIキー |
SKGBFUKYQVAIFX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC=CS2 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)
![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)


![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)

![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)



